6-[[4-(6-ethoxypyridin-2-yl)piperazin-1-yl]methyl]-4H-1,4-benzoxazin-3-one
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Overview
Description
6-[[4-(6-ethoxypyridin-2-yl)piperazin-1-yl]methyl]-4H-1,4-benzoxazin-3-one is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzoxazinone core, which is known for its diverse biological activities, and a piperazine moiety, which is often found in pharmaceutical agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[[4-(6-ethoxypyridin-2-yl)piperazin-1-yl]methyl]-4H-1,4-benzoxazin-3-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzoxazinone Core: This can be achieved through the cyclization of an appropriate anthranilic acid derivative with a suitable carbonyl compound under acidic or basic conditions.
Introduction of the Piperazine Moiety: The piperazine ring can be introduced via nucleophilic substitution reactions, where a halogenated benzoxazinone intermediate reacts with 6-ethoxypyridin-2-ylpiperazine.
Final Coupling: The final step involves coupling the piperazine-substituted benzoxazinone with a suitable methylating agent to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
6-[[4-(6-ethoxypyridin-2-yl)piperazin-1-yl]methyl]-4H-1,4-benzoxazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the piperazine and benzoxazinone moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions (e.g., presence of a base or acid catalyst).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various alkyl, acyl, or sulfonyl groups.
Scientific Research Applications
6-[[4-(6-ethoxypyridin-2-yl)piperazin-1-yl]methyl]-4H-1,4-benzoxazin-3-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated as a potential pharmaceutical agent due to its structural similarity to known drugs.
Mechanism of Action
The mechanism of action of 6-[[4-(6-ethoxypyridin-2-yl)piperazin-1-yl]methyl]-4H-1,4-benzoxazin-3-one is not fully understood but is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The piperazine moiety may play a key role in binding to these targets, while the benzoxazinone core could modulate the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
6-[[4-(4-methylpiperazin-1-yl)methyl]-4H-1,4-benzoxazin-3-one: Similar structure but with a methyl group instead of an ethoxypyridinyl group.
6-[[4-(2-pyridyl)piperazin-1-yl]methyl]-4H-1,4-benzoxazin-3-one: Similar structure but with a pyridyl group instead of an ethoxypyridinyl group.
Uniqueness
The presence of the 6-ethoxypyridin-2-yl group in 6-[[4-(6-ethoxypyridin-2-yl)piperazin-1-yl]methyl]-4H-1,4-benzoxazin-3-one imparts unique properties, such as enhanced binding affinity to certain biological targets and potentially improved pharmacokinetic properties compared to similar compounds.
Properties
IUPAC Name |
6-[[4-(6-ethoxypyridin-2-yl)piperazin-1-yl]methyl]-4H-1,4-benzoxazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3/c1-2-26-20-5-3-4-18(22-20)24-10-8-23(9-11-24)13-15-6-7-17-16(12-15)21-19(25)14-27-17/h3-7,12H,2,8-11,13-14H2,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDHCYCGKKPBUML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=N1)N2CCN(CC2)CC3=CC4=C(C=C3)OCC(=O)N4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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